A Technical Guide to 3-(Boc-amino)-4,4-difluoropiperidine (CAS 1052713-53-7): A Key Building Block in Modern Drug Discovery
A Technical Guide to 3-(Boc-amino)-4,4-difluoropiperidine (CAS 1052713-53-7): A Key Building Block in Modern Drug Discovery
Section 1: Introduction and Strategic Importance
In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. 3-(tert-butoxycarbonyl-amino)-4,4-difluoropiperidine, identified by its CAS number 1052713-53-7, represents a strategically designed building block that embodies two powerful concepts in drug design: the structural significance of the piperidine ring and the transformative physicochemical effects of gem-difluorination.
The piperidine scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, prized for its ability to provide a three-dimensional framework crucial for interacting with biological targets.[1] Concurrently, the incorporation of fluorine into drug candidates has become a cornerstone of contemporary drug design.[2][3] The introduction of a gem-difluoro group at the 4-position of the piperidine ring, as in this molecule, is not a trivial modification. It imparts a range of beneficial properties, including:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a drug's half-life.[1][4]
-
Modulation of Physicochemical Properties: Fluorination can profoundly alter a molecule's lipophilicity, pKa, and conformational preferences.[1][3] These adjustments are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target protein.[5][6]
-
Controlled Basicity: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen. This modulation can be crucial for minimizing off-target effects, such as interactions with the hERG channel, thereby reducing the risk of cardiotoxicity.
Furthermore, the amine at the 3-position is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group that is stable under a wide range of reaction conditions, yet can be cleanly removed to unmask the amine for further synthetic elaboration. This feature makes 3-(Boc-amino)-4,4-difluoropiperidine a versatile and highly valuable intermediate for constructing complex molecular architectures.
Caption: Core components of 3-(Boc-amino)-4,4-difluoropiperidine.
Section 2: Physicochemical and Spectroscopic Profile
A clear understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and research.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1052713-53-7 | N/A |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | N/A |
| Molecular Weight | 236.26 g/mol | N/A |
| Predicted Boiling Point | 308.6 ± 42.0 °C | N/A |
| Predicted Density | 1.14 ± 0.1 g/cm³ | N/A |
| Appearance | White to off-white solid | N/A |
Analytical Characterization
To confirm the identity and purity of 3-(Boc-amino)-4,4-difluoropiperidine, a suite of standard analytical techniques is employed. The expected spectroscopic data would include:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl protons (a singlet at ~1.4 ppm), as well as complex multiplets for the diastereotopic protons on the piperidine ring. The N-H proton of the carbamate would appear as a broad signal.
-
¹³C NMR: The carbon spectrum is highly informative, showing the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~155 ppm), and carbons of the piperidine ring.[7] The carbon atom bearing the two fluorine atoms (C4) would appear as a triplet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR would provide a clear diagnostic signal confirming the presence of the gem-difluoro group.
-
Mass Spectrometry (MS): Techniques such as ESI-MS would be used to confirm the molecular weight, typically observing the [M+H]⁺ ion at m/z 237.2.
Section 3: Synthetic Strategies
The synthesis of fluorinated piperidines requires careful strategic planning. While multiple routes can be envisioned, a common approach involves the construction of a suitable piperidine precursor followed by fluorination and functional group manipulation. The use of pre-fluorinated building blocks is also a viable and increasingly common strategy.[2]
Caption: A generalized workflow for the synthesis of the target compound.
Exemplary Protocol: Boc Protection of 3-amino-4,4-difluoropiperidine
This protocol describes the final step in a potential synthesis, where the amine is protected. This is a crucial step that renders the molecule stable for storage and ready for use as a building block where the piperidine nitrogen is the intended site of reaction.
Disclaimer: This protocol is a representative procedure based on established chemical principles for Boc protection.[8] Researchers should conduct their own optimization and safety assessment.
Materials:
-
3-amino-4,4-difluoropiperidine (or its salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4,4-difluoropiperidine (1.0 eq) in dichloromethane. If starting from a hydrochloride salt, use approximately 2.2 equivalents of triethylamine. If starting from the free base, 1.1 equivalents of triethylamine is sufficient.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to moderate the exothermic reaction and minimize the formation of potential di-Boc byproducts.[8]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Workup: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, followed by brine. The aqueous washes help remove unreacted reagents and salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 3-(Boc-amino)-4,4-difluoropiperidine.
Section 4: Applications in Medicinal Chemistry
The true value of 3-(Boc-amino)-4,4-difluoropiperidine lies in its utility as a versatile scaffold for building more complex, biologically active molecules. The Boc-protected amine and the secondary amine of the piperidine ring are orthogonal synthetic handles that can be addressed selectively.
Key Synthetic Transformations:
-
N-Boc Deprotection: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane), revealing the primary amine at the 3-position. This newly freed amine can then participate in a wide range of coupling reactions, such as amide bond formation, reductive amination, or urea formation.
-
N-Alkylation/Arylation of Piperidine: The piperidine nitrogen can be functionalized via reactions like N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), or acylation, typically before the Boc group is removed.
This dual functionality allows for the systematic exploration of the chemical space around the fluorinated piperidine core, a key activity in structure-activity relationship (SAR) studies.[9]
Case Study: Dopamine D4 Receptor Antagonists Research into novel antagonists for the Dopamine D4 receptor, a target for neurological disorders, has utilized the 4,4-difluoropiperidine scaffold.[10] This framework has been shown to be a viable scaffold for achieving high binding affinity and selectivity for the D4 receptor.[10] Molecules like 3-(Boc-amino)-4,4-difluoropiperidine serve as ideal starting points for synthesizing libraries of compounds to probe these interactions. The piperidine nitrogen can be elaborated with various aryl or benzyl groups, while the deprotected 3-amino group can be functionalized to interact with other pockets of the receptor binding site.
Caption: Synthetic utility showing orthogonal deprotection and functionalization pathways.
Section 5: Conclusion
3-(Boc-amino)-4,4-difluoropiperidine (CAS 1052713-53-7) is more than just a chemical intermediate; it is a product of rational design that provides a robust solution to common challenges in drug discovery. By combining a metabolically stable, conformationally influenced gem-difluoropiperidine core with a versatile and orthogonally protected amino group, it offers researchers an efficient pathway to novel chemical entities. Its application in developing selective receptor modulators underscores its importance as a high-value building block for creating the next generation of therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
